molecular formula C11H11NOS2 B2570771 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797081-97-0

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2570771
CAS RN: 1797081-97-0
M. Wt: 237.34
InChI Key: QDTMUNNGDDTELI-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)acetamide” is a chemical compound with the molecular formula C6H7NOS and a molecular weight of 141.19 . It is also known by other names such as “3-Thiopheneacetamide” and "2-(thiophene-3-yl) acetamide" .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-3-yl)acetamide” consists of a thiophene ring attached to an acetamide group . The exact structure can be found in the referenced molecular file .

Scientific Research Applications

Optoelectronic Applications

Research has shown that thiazole-containing monomers, including structures similar to 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide, have been synthesized and characterized for their optoelectronic properties. Such compounds, after undergoing electrochemical polymerization, exhibit significant optoelectronic characteristics. For instance, polymers derived from these monomers demonstrate optical band gaps ranging from 1.95 to 2.30 eV, indicating their potential for use in optoelectronic applications due to satisfactory switching times and appropriate optical contrast (Camurlu & Guven, 2015).

Crystal Structure and Molecular Interactions

Another study focused on a derivative of 2-thiophene acetic acid, which revealed detailed insights into its crystal structure and molecular interactions. This research highlighted the compound's crystal packing stabilized by various intermolecular interactions, suggesting its potential for further structural analysis and applications in material science (Rani et al., 2015).

DNA Binding and Gene Delivery

A water-soluble cationic polythiophene derivative closely related to this compound has been synthesized, showcasing its ability to bind DNA and form polyplexes. This property suggests its utility as a potential gene delivery vehicle, emphasizing the conjugated polymer's role in theranostic applications (Carreon et al., 2014).

Corrosion Inhibition

Research has also been conducted on thiophene Schiff bases related to this compound, indicating their efficiency as corrosion inhibitors. These compounds have shown promise in protecting metals against corrosion in acidic environments, pointing towards their application in industrial maintenance and preservation (Daoud et al., 2014).

properties

IUPAC Name

2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-11(5-9-1-3-14-7-9)12-6-10-2-4-15-8-10/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMUNNGDDTELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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